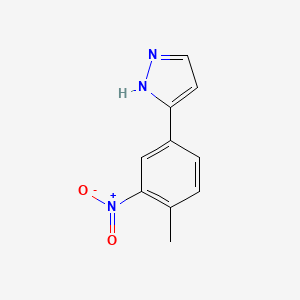

3-(4-Methyl-3-nitrophenyl)-1h-pyrazole

Description

Contextual Significance of Pyrazole (B372694) Heterocycles in Contemporary Chemical Research

Pyrazole heterocycles are a cornerstone of modern chemical research, demonstrating remarkable versatility and a broad spectrum of applications. researchgate.netnih.gov These five-membered aromatic rings, containing two adjacent nitrogen atoms, are a privileged scaffold in medicinal chemistry due to their ability to interact with a wide range of biological targets. ekb.eg The pyrazole nucleus is a key component in numerous established pharmaceutical agents, showcasing its importance in drug design and development. researchgate.net

The significance of pyrazoles extends beyond pharmaceuticals into materials science, where their unique electronic and photophysical properties are harnessed in the development of advanced materials such as fluorescent probes, sensors, and organic light-emitting diodes (OLEDs). nih.gov In the field of agrochemicals, pyrazole derivatives have been successfully developed as herbicides and fungicides. nih.gov Furthermore, the ability of pyrazoles to act as ligands for metal catalysts has opened avenues in homogeneous catalysis, with applications in various chemical transformations. drugbank.comglobalresearchonline.net The structural tunability of the pyrazole ring allows for the fine-tuning of its properties, making it an attractive building block for chemists across diverse disciplines.

Specific Focus on 3-(4-Methyl-3-nitrophenyl)-1H-pyrazole: Research Rationale

The specific focus on this compound is driven by the unique combination of its structural features: the pyrazole core, the phenyl substituent, and the specific placement of the methyl and nitro groups. The pyrazole moiety itself is a well-established pharmacophore, known to impart a range of biological activities. ekb.eg The substitution pattern on the phenyl ring is critical in modulating these activities.

The presence of a nitro group is of particular interest. Phenylpyrazoles containing a nitro group have been investigated for various in vitro biological activities. For instance, derivatives with a 4-nitrophenyl group have been synthesized and evaluated for their potential biological effects. researchgate.net The nitro group, being a strong electron-withdrawing group, can significantly influence the electronic properties of the molecule, potentially enhancing its interaction with biological targets.

Overview of Key Academic Disciplines Intersecting with the Chemical Compound's Study

The study of this compound is inherently interdisciplinary, drawing upon expertise from several key academic fields. The primary disciplines involved are:

Synthetic Organic Chemistry: This field is fundamental for the design and development of efficient and stereoselective methods for the synthesis of this compound and its derivatives. Research in this area focuses on optimizing reaction conditions, exploring novel catalytic systems, and creating libraries of related compounds for further investigation.

Medicinal Chemistry: Researchers in this discipline are concerned with the design, synthesis, and development of pharmaceutical agents. The investigation of this compound within this field would involve in vitro screening for various biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties, based on the known activities of other pyrazole derivatives.

Computational Chemistry and Molecular Modeling: These disciplines employ theoretical and computational methods to predict the properties and behavior of molecules. In the context of this compound, computational studies can provide insights into its electronic structure, conformational preferences, and potential interactions with biological macromolecules, guiding the design of more potent and selective analogs.

Pharmacology (In Vitro): This discipline investigates the effects of chemical substances on living systems. In vitro pharmacological studies of this compound would involve assessing its activity and mechanism of action in controlled laboratory settings, using cell-based assays and other experimental models.

Scope and Objectives of the Comprehensive Research Outline

The overarching goal of a comprehensive research outline for this compound is to systematically explore its chemical synthesis, characterize its structure, and investigate its potential applications, particularly in the realm of medicinal chemistry. The scope is strictly limited to preclinical, non-human, and theoretical investigations.

The primary objectives of such a research outline would be:

To develop and optimize a robust synthetic route for the preparation of this compound with high yield and purity. This would involve the investigation of various synthetic strategies and the characterization of the final product and any intermediates.

To conduct a thorough structural and theoretical characterization of the compound. This would include the use of spectroscopic techniques to confirm its chemical structure and computational modeling to understand its electronic and conformational properties.

To perform a comprehensive in vitro evaluation of the biological activities of this compound. This would involve screening the compound against a panel of relevant biological targets to identify any potential therapeutic applications.

To investigate the mechanistic insights of any observed in vitro activity. This would involve conducting further experiments to elucidate the molecular mechanism by which the compound exerts its biological effects.

This structured approach ensures a thorough and systematic investigation of this compound, laying the groundwork for potential future research and development while adhering to the strict confines of the specified research outline.

Structure

3D Structure

Properties

Molecular Formula |

C10H9N3O2 |

|---|---|

Molecular Weight |

203.20 g/mol |

IUPAC Name |

5-(4-methyl-3-nitrophenyl)-1H-pyrazole |

InChI |

InChI=1S/C10H9N3O2/c1-7-2-3-8(6-10(7)13(14)15)9-4-5-11-12-9/h2-6H,1H3,(H,11,12) |

InChI Key |

HJGWECFMLUXZLS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=NN2)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 4 Methyl 3 Nitrophenyl 1h Pyrazole and Its Analogues

Classical and Contemporary Pyrazole (B372694) Annulation Strategies Applicable to the Chemical Compound Scaffold

The formation of the pyrazole ring, a process known as annulation, is a cornerstone of heterocyclic chemistry. A variety of strategies have been developed over the years, each with its own advantages and limitations.

Cyclocondensation Approaches Involving Hydrazine (B178648) Derivatives and Carbonyl Synthons

The most traditional and widely employed method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govmdpi.commdpi.com This approach, often referred to as the Knorr pyrazole synthesis, is a robust and straightforward method for constructing the pyrazole core. nih.gov

To synthesize 3-(4-Methyl-3-nitrophenyl)-1H-pyrazole, a suitable 1,3-dicarbonyl synthon bearing the 4-methyl-3-nitrophenyl substituent is required. This precursor would then be reacted with hydrazine hydrate (B1144303) or a substituted hydrazine. The reaction typically proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazole ring.

A common variation of this method involves the use of α,β-unsaturated ketones, also known as chalcones, which can react with hydrazines to form pyrazolines that are subsequently oxidized to pyrazoles. rjptonline.orgsemanticscholar.orgresearchgate.net For the target compound, this would involve the synthesis of a chalcone (B49325) derived from 4-methyl-3-nitroacetophenone. This chalcone is then reacted with hydrazine hydrate, often in the presence of an acid catalyst like acetic acid or formic acid, to yield the corresponding pyrazoline, which can then be aromatized. rjptonline.orgmdpi.com

The choice of solvent and catalyst can significantly influence the reaction's efficiency and regioselectivity, especially when using unsymmetrical dicarbonyl compounds. mdpi.com While polar protic solvents like ethanol (B145695) are commonly used, studies have shown that aprotic dipolar solvents can sometimes provide better results. nih.govmdpi.com

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis

| Hydrazine Derivative | Carbonyl Synthon | Catalyst/Solvent | Product | Reference |

| Hydrazine Hydrate | 1,3-Diketone | Acetic Acid/Ethanol | Polysubstituted Pyrazole | nih.govrjptonline.org |

| Phenylhydrazine | Ethyl Acetoacetate | Sulfuric Acid (catalytic) | Pyrazolin-5-one | rsc.org |

| Hydrazine Hydrate | Chalcone | Formic Acid/Ethanol | 1-Formyl-2-pyrazoline | mdpi.com |

| Arylhydrazine | α,β-Unsaturated Ketone | Acetic Acid | Quinolin-2(1H)-one-based pyrazole | rsc.org |

1,3-Dipolar Cycloaddition Reactions and Their Applicability

1,3-Dipolar cycloaddition reactions offer a powerful and versatile alternative for the construction of the pyrazole ring. iiardjournals.org This method involves the reaction of a 1,3-dipole, such as a nitrile imine or a diazoalkane, with a dipolarophile, typically an alkyne or an alkene. researchgate.net

For the synthesis of this compound, a nitrile imine generated in situ from a corresponding hydrazonoyl halide bearing the 4-methyl-3-nitrophenyl group could be reacted with a suitable alkyne. The regioselectivity of this cycloaddition is a key consideration and is influenced by the electronic and steric properties of both the 1,3-dipole and the dipolarophile. rsc.org

Another approach within this category is the reaction of diazo compounds with alkynes. For instance, a diazoalkane could react with an alkyne substituted with the 4-methyl-3-nitrophenyl group to yield the desired pyrazole. The reaction of ethyl diazoacetate with alkynes in an aqueous micellar environment has been reported as a green synthetic route to pyrazoles. researchgate.net

The use of tosylhydrazones as precursors to diazo compounds in the presence of a base is also a well-established method. These can then react with dipolarophiles like nitroalkenes to regioselectively form pyrazoles. rsc.org

Table 2: Overview of 1,3-Dipolar Cycloaddition Strategies for Pyrazole Synthesis

| 1,3-Dipole | Dipolarophile | Conditions | Product Type | Reference |

| Nitrile Imine | Alkyne | Base | Trisubstituted Pyrazole | rsc.org |

| Diazoalkane | Alkyne | N/A | Disubstituted Pyrazole | researchgate.net |

| Phenyl hydrazone | Benzoquinone | Mild Base (Pyridine, Triethylamine) | Pyrazole derivative | iiardjournals.org |

| Arylnitrile oxide | Alkene | Toluene, reflux | Isoxazolidine skeleton | sctunisie.org |

Modernized Synthetic Protocols and Catalytic Systems for Efficiency and Selectivity

Recent advancements in organic synthesis have led to the development of more efficient, selective, and environmentally friendly methods for pyrazole construction. These modern protocols often employ catalytic systems to achieve high yields and control over regioselectivity.

Transition Metal-Catalyzed Transformations for Pyrazole Ring Construction

Transition metal catalysis has emerged as a powerful tool for the synthesis of heterocyclic compounds, including pyrazoles. researchgate.netrsc.orgelsevierpure.com Palladium-catalyzed cross-coupling reactions, for instance, can be used to construct the pyrazole ring or to functionalize a pre-existing pyrazole core. nih.govorganic-chemistry.orgorganic-chemistry.org

One strategy involves the palladium-catalyzed coupling of aryl triflates with pyrazole derivatives to form N-arylpyrazoles. acs.org Another innovative approach is the palladium-catalyzed ring-opening reaction of 2H-azirines with hydrazones, which provides a route to polysubstituted pyrazoles. organic-chemistry.orgorganic-chemistry.org Furthermore, palladium-catalyzed N-allylic alkylation of pyrazoles with unactivated vinylcyclopropanes has been demonstrated as an efficient method. acs.org

Iron-catalyzed routes have also been developed for the regioselective synthesis of substituted pyrazoles from the reaction of diarylhydrazones and vicinal diols. organic-chemistry.org The use of transition metal-containing ionic liquids, such as those based on Fe(III), has been explored as an efficient and reusable homogeneous catalyst for the condensation of hydrazines and 1,3-diketones at room temperature. ias.ac.in

Table 3: Selected Transition Metal-Catalyzed Pyrazole Syntheses

| Catalyst System | Reactants | Key Features | Reference |

| Pd(OAc)₂ / CsF / K₂S₂O₈ | 2H-Azirines and Hydrazones | Ring-opening reaction, wide substrate scope | organic-chemistry.org |

| Pd(dba)₂ / tBuBrettPhos | Aryl Triflates and Pyrazoles | C-N coupling, high yields | acs.org |

| Fe(III)-based Ionic Liquid | Hydrazines and 1,3-Diketones | Homogeneous catalysis, room temperature, reusable | ias.ac.in |

| Pd(PPh₃)₄ / Bipyridine | Pyrazoles and Vinylcyclopropanes | N-allylic alkylation, high atom economy | acs.org |

Multicomponent Reaction (MCR) Strategies Towards the Chemical Compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer significant advantages in terms of efficiency, atom economy, and procedural simplicity. nih.govbeilstein-journals.org

Several MCR strategies have been developed for the synthesis of pyrazole derivatives. mdpi.com A common approach involves the in situ generation of a 1,3-dielectrophile, which then undergoes cyclocondensation with a hydrazine. nih.gov For example, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine can lead to the formation of a highly substituted pyrazole.

Another MCR strategy involves a [2+2+1] cycloaddition of an alkyne, a nitrile, and a titanium imido complex to form a diazatitanacyclohexadiene intermediate, which upon oxidation-induced N-N bond coupling, yields the pyrazole. nih.gov This method avoids the direct use of potentially hazardous hydrazine reagents. Four-component reactions have also been reported for the synthesis of complex pyrazole-fused heterocycles like pyrano[2,3-c]pyrazoles. beilstein-journals.orgmdpi.com

Green Chemistry Principles in the Synthesis of Nitrophenyl Pyrazoles

The principles of green chemistry are increasingly being applied to the synthesis of pyrazoles to develop more sustainable and environmentally benign processes. nih.govjetir.org This includes the use of alternative energy sources, greener solvents, and solvent-free reaction conditions.

Microwave-assisted organic synthesis (MAOS) has been shown to significantly reduce reaction times, improve yields, and enhance the selectivity of pyrazole synthesis. rsc.orgdergipark.org.trresearchgate.net Microwave irradiation can be applied to classical cyclocondensation reactions, often leading to cleaner reactions and simpler work-up procedures. gsconlinepress.comnih.gov

Ultrasound-assisted synthesis is another green technique that has been successfully employed for the synthesis of pyrazole derivatives. nih.govrsc.orgbenthamdirect.comarabjchem.org Sonication can enhance reaction rates and yields, particularly in heterogeneous reaction mixtures. asianpubs.org

Table 4: Application of Green Chemistry Principles in Pyrazole Synthesis

| Green Chemistry Approach | Reaction Type | Advantages | Reference(s) |

| Microwave Irradiation | Cyclocondensation | Reduced reaction time, increased yield, cleaner reaction | rsc.orgresearchgate.netgsconlinepress.com |

| Ultrasound Irradiation | Cycloaddition/Condensation | Enhanced reaction rates, improved yields | nih.govarabjchem.orgasianpubs.org |

| Mechanochemistry (Ball Milling) | One-pot synthesis from chalcones | Solvent-free, short reaction time, high efficiency | semanticscholar.orgresearchgate.net |

| Water as Solvent | Multicomponent reaction | Environmentally friendly, safe, inexpensive | gsconlinepress.com |

Challenges and Innovations in Scalable Synthesis of this compound

The transition from laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges. For a molecule like this compound, these challenges are multifaceted, encompassing reaction efficiency, safety, cost-effectiveness, and environmental impact.

Challenges in Scalable Synthesis:

Reaction Conditions: Many laboratory-scale syntheses utilize harsh reagents or extreme temperatures and pressures, which can be difficult and hazardous to manage on an industrial scale. For pyrazole synthesis, the use of hydrazine, a toxic and potentially explosive reagent, requires stringent safety protocols.

Purification: The separation of the desired product from byproducts, unreacted starting materials, and catalysts can be a significant challenge in large-scale operations. Chromatographic purification, often used in the lab, is generally not economically viable for large quantities. Crystallization or distillation are preferred methods, which may require extensive process optimization.

Waste Management: Large-scale chemical production generates significant amounts of waste. Developing a sustainable process with high atom economy and minimizing solvent usage and hazardous byproducts is a critical challenge. uk-cpi.com

Heat Transfer: Exothermic reactions, which are common in organic synthesis, can be difficult to control on a large scale. Inefficient heat transfer can lead to runaway reactions and the formation of impurities.

Innovations in Scalable Synthesis:

To address these challenges, significant innovations in synthetic methodology and process engineering have emerged.

Flow Chemistry: One of the most promising innovations for the scalable synthesis of pyrazoles is the adoption of continuous flow chemistry. mdpi.comgalchimia.comnih.govresearchgate.net Flow reactors offer several advantages over traditional batch processes, including:

Enhanced Safety: The small reaction volumes within a flow reactor minimize the risk associated with hazardous reagents like hydrazine and allow for better control over reaction parameters.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors enables efficient heat exchange, allowing for precise temperature control and preventing thermal runaways.

Increased Efficiency and Purity: The precise control over reaction time, temperature, and stoichiometry in a flow system often leads to higher yields and purities, reducing the need for extensive purification.

Scalability: Scaling up a flow process is typically achieved by running the system for a longer duration or by using multiple reactors in parallel ("numbering-up"), which is often more straightforward than scaling up a batch reactor. A two-stage synthesis of pyrazoles from acetophenones has been successfully demonstrated using flow chemistry. galchimia.com

Catalysis: The development of highly efficient and recyclable catalysts can significantly improve the sustainability and cost-effectiveness of pyrazole synthesis. This includes the use of heterogeneous catalysts that can be easily separated from the reaction mixture, as well as organocatalysts and nanocatalysts that can promote reactions under milder conditions.

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product, are highly atom-economical and can simplify synthetic routes, reducing the number of steps and purification operations required. beilstein-journals.org The development of MCRs for the synthesis of polysubstituted pyrazoles is an active area of research with significant potential for scalable production.

Green Chemistry Approaches: The implementation of green chemistry principles, such as the use of safer solvents (e.g., water, ethanol), renewable starting materials, and energy-efficient reaction conditions (e.g., microwave or ultrasound irradiation), is crucial for developing environmentally benign and economically viable large-scale syntheses.

The table below highlights some of the key innovations and their impact on the scalable synthesis of pyrazoles.

| Innovation | Key Advantages | Impact on Scalability | Reference(s) |

| Flow Chemistry | Enhanced safety, improved heat/mass transfer, increased efficiency, easier scale-up. | Enables safer handling of hazardous reagents and provides a more controlled and reproducible synthesis. | mdpi.comgalchimia.comnih.govresearchgate.net |

| Advanced Catalysis | Higher efficiency, recyclability, milder reaction conditions. | Reduces catalyst waste and cost, improves process sustainability. | nih.gov |

| Multicomponent Reactions | High atom economy, simplified synthetic routes, reduced waste. | Increases overall efficiency and reduces the number of unit operations. | beilstein-journals.org |

| Green Chemistry | Use of safer solvents, renewable feedstocks, energy efficiency. | Minimizes environmental impact and can lead to cost savings. | uk-cpi.com |

Mechanistic Investigations of Reactions Involving 3 4 Methyl 3 Nitrophenyl 1h Pyrazole

Elucidation of Reaction Pathways and Identification of Intermediates

The most common and well-established method for synthesizing 3-(4-Methyl-3-nitrophenyl)-1H-pyrazole is through a cyclocondensation reaction, often referred to as the Knorr pyrazole (B372694) synthesis. This pathway involves the reaction of a β-dicarbonyl compound with a substituted hydrazine (B178648). In the case of the target molecule, the likely precursors are (4-methyl-3-nitrophenyl)hydrazine (B1626993) and a suitable 1,3-dicarbonyl compound.

The reaction mechanism proceeds through several key steps with identifiable intermediates:

Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of (4-methyl-3-nitrophenyl)hydrazine on one of the carbonyl carbons of the 1,3-dicarbonyl compound. This forms a tetrahedral intermediate known as a carbinolamine . rsc.orgnih.gov

Dehydration to Form Hydrazone: The carbinolamine intermediate is generally unstable and readily undergoes dehydration to form a more stable hydrazone intermediate. rsc.orgnih.gov Spectroscopic and mass spectrometry data from studies on similar Knorr pyrazole syntheses have supported the presence of these hydrazone intermediates. rsc.orgresearchgate.net

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon. This cyclization step leads to the formation of a five-membered heterocyclic ring, a pyrazoline derivative.

Aromatization: The final step involves the elimination of a molecule of water from the pyrazoline intermediate to yield the aromatic pyrazole ring. organic-chemistry.org

(4-Methyl-3-nitrophenyl)hydrazine + 1,3-Dicarbonyl Compound → [Carbinolamine Intermediate] → [Hydrazone Intermediate] → [Pyrazoline Intermediate] → this compound + 2 H₂O

In some instances, particularly in reactions involving dinitropyrazoles, an ANRORC (Addition of the Nucleophile, Ring Opening, Ring Closure) mechanism has been proposed. This pathway involves the initial addition of the nucleophile (an arylhydrazine) to the pyrazole ring, followed by the opening of the ring, and subsequent recyclization to form a new pyrazole derivative. While not the primary synthetic route, this mechanism is relevant for understanding potential transformations of the nitrated pyrazole ring.

Kinetic and Thermodynamic Aspects of Transformations

Kinetic studies of the Knorr pyrazole synthesis for analogous compounds have revealed that the reaction is typically first-order with respect to both the 1,3-dicarbonyl compound and the arylhydrazine. researchgate.net The rate-determining step of the reaction can, however, shift depending on the reaction conditions, particularly the pH of the medium. nih.govresearchgate.net

Under acidic conditions, the dehydration of the carbinolamine to form the hydrazone is often the rate-limiting step. Acid catalysis facilitates this step by protonating the hydroxyl group of the carbinolamine, making it a better leaving group. nih.gov

In neutral or basic conditions, the initial nucleophilic attack of the hydrazine on the carbonyl group can be the slowest step.

The regioselectivity of the reaction, which determines whether the 3- or 5-substituted pyrazole is formed, can be under either kinetic or thermodynamic control. The distribution of regioisomers can be influenced by the reaction temperature and time, with the thermodynamically more stable isomer being favored under conditions of equilibrium.

| Factor | Influence on Kinetics | Influence on Thermodynamics |

| pH | Can alter the rate-determining step. Acid catalysis generally increases the reaction rate. nih.govresearchgate.net | Can affect the position of equilibria involving intermediates. |

| Temperature | Higher temperatures increase the reaction rate. | Can influence the ratio of kinetic versus thermodynamic products. |

| Solvent | Solvent polarity can influence the stability of intermediates and transition states, thereby affecting the reaction rate. | The final product distribution can be affected by selective solvation. |

Influence of the Nitrophenyl and Pyrazole Substituents on Reaction Mechanisms

The substituents on both the arylhydrazine and the 1,3-dicarbonyl compound play a critical role in directing the course of the reaction, particularly its regioselectivity.

Influence of the 4-Methyl and 3-Nitro Groups:

In (4-methyl-3-nitrophenyl)hydrazine, the two nitrogen atoms have different nucleophilicities due to the electronic effects of the substituents on the phenyl ring.

The 3-nitro group is a strong electron-withdrawing group, which deactivates the phenyl ring and reduces the electron density on the nitrogen atom directly attached to it (N1). This makes the terminal nitrogen atom (N2) more nucleophilic.

This difference in nucleophilicity is a key factor in determining the regiochemical outcome of the cyclocondensation reaction. The more nucleophilic terminal nitrogen (N2) is more likely to initiate the attack on one of the carbonyl carbons. The regioselectivity will then depend on which carbonyl of the 1,3-dicarbonyl compound is more electrophilic. For an unsymmetrical dicarbonyl like benzoylacetone, the attack of the more nucleophilic nitrogen of the hydrazine at the more electrophilic carbonyl carbon will predominantly determine the final regioisomer.

Studies on related systems have shown that electron-withdrawing substituents on the arylhydrazine generally lead to a higher degree of regioselectivity. nih.gov

Influence of the Pyrazole Ring:

| Substituent | Electronic Effect | Influence on Reaction Mechanism |

| 3-Nitro group | Electron-withdrawing | Decreases the nucleophilicity of the adjacent hydrazine nitrogen, directing the initial attack from the terminal nitrogen. nih.gov |

| 4-Methyl group | Electron-donating | Increases electron density on the phenyl ring, slightly enhancing the nucleophilicity of the hydrazine nitrogens. |

| Pyrazole Ring | Aromatic, electron-rich | Influences the site of further reactions on the molecule, such as electrophilic substitution. |

Computational Contributions to Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the mechanisms of complex organic reactions, including pyrazole synthesis. researchgate.netresearchgate.net Although specific computational studies on this compound are limited, research on analogous systems provides significant insights.

Elucidation of Transition States and Reaction Pathways:

DFT calculations can be used to model the geometries and energies of reactants, intermediates, transition states, and products along the reaction coordinate. This allows for the determination of activation energies for different possible pathways, providing a theoretical basis for the observed reaction outcomes. For instance, computational studies on 1,3-dipolar cycloaddition reactions to form pyrazoles have helped in confirming the regioselectivity by analyzing the energies of the different transition states. rsc.org

Understanding Substituent Effects:

Computational models can quantify the electronic effects of substituents on the reactivity of the starting materials. By calculating properties such as atomic charges and molecular orbital energies, it is possible to predict which nitrogen atom in a substituted hydrazine is more nucleophilic and which carbonyl carbon in a 1,3-dicarbonyl is more electrophilic. These calculations can then be correlated with experimental observations of regioselectivity.

Kinetic and Thermodynamic Parameters:

Transition state theory, combined with DFT calculations, can be used to estimate reaction rate constants and thermodynamic parameters such as enthalpy and Gibbs free energy of reaction. These theoretical values can then be compared with experimental kinetic data to validate the proposed mechanism.

| Computational Method | Application in Mechanistic Studies | Insights Gained |

| Density Functional Theory (DFT) | Calculation of energies of stationary points (reactants, intermediates, products, transition states). researchgate.net | Determination of the lowest energy reaction pathway and prediction of regioselectivity. rsc.org |

| Transition State Theory (TST) | Estimation of reaction rate constants from calculated activation energies. | Quantitative prediction of reaction kinetics. |

| Natural Bond Orbital (NBO) Analysis | Analysis of charge distribution and orbital interactions. | Understanding the electronic basis for the observed reactivity and substituent effects. |

| Implicit Solvent Models (e.g., PCM, SMD) | Simulating the effect of the solvent on the reaction. nih.gov | More accurate prediction of reaction barriers and stabilities of charged intermediates in solution. |

Theoretical and Computational Studies of 3 4 Methyl 3 Nitrophenyl 1h Pyrazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and reactivity of 3-(4-Methyl-3-nitrophenyl)-1H-pyrazole. These calculations provide a detailed picture of the molecule at the atomic level.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. The geometry of pyrazole (B372694) derivatives is often optimized using DFT methods, such as B3LYP with a 6-31G(d,p) basis set, to predict their molecular and electronic properties. nih.govasianpubs.org For analogous compounds, these calculations have shown good agreement with experimental data, for instance, from X-ray crystallography. acu.edu.in

In a related compound, 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole, crystallographic data reveals that the benzene (B151609) ring is twisted with respect to the pyrazole ring, with a dihedral angle of 31.38 (12)°. researchgate.net The nitro group, in this case, is nearly coplanar with the benzene ring. researchgate.net DFT calculations on similar pyrazoline structures have also highlighted a non-planar conformation, with the pyrazole and phenyl rings being out of plane with each other. acu.edu.in These findings suggest that this compound likely adopts a non-planar structure, which can influence its packing in the solid state and its interactions with biological targets.

Table 1: Selected Optimized Geometrical Parameters for a Pyrazole Derivative Analogous to this compound

| Parameter | Bond Length (Å) / Bond Angle (°) |

| Bond Lengths | |

| C3-N7 | 1.299 |

| N1-C1 | 1.372 |

| N1-N2 | 1.376 |

| O1-N3 | 1.222 |

| O2-N3 | 1.228 |

| Bond Angles | |

| C1-N1-N2 | 112.5 |

| C3-N2-N1 | 105.8 |

| O1-N3-C9 | 118.5 |

| O2-N3-C9 | 117.9 |

| Dihedral Angles | |

| C8-C9-N3-O1 | -6.5 |

| Phenyl Ring vs. Pyrazole Ring | 31.38 |

| Data is based on closely related structures and serves as a predictive model. nih.govacu.edu.inresearchgate.net |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of these orbitals and the HOMO-LUMO energy gap (ΔE) are key indicators of a molecule's kinetic stability and reactivity. bhu.ac.in

A small HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity, indicating it is more readily excited. ajchem-a.com DFT calculations are commonly used to determine the HOMO and LUMO energies. For pyrazole derivatives, the HOMO is often distributed over the pyrazole and adjacent phenyl rings, while the LUMO may be localized on specific electron-withdrawing groups, such as a nitrophenyl moiety. This distribution dictates the molecule's behavior as an electron donor or acceptor. The presence of a nitro group generally lowers the LUMO energy, making the molecule a better electron acceptor.

Table 2: Calculated Frontier Molecular Orbital Energies for a Representative Pyrazole Derivative

| Parameter | Energy (eV) |

| EHOMO | -6.562 |

| ELUMO | -2.444 |

| Energy Gap (ΔE) | 4.118 |

| Values are for a representative pyrazole derivative and may vary for the specific compound of interest. researchgate.netresearchgate.net |

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. bhu.ac.in The MEP surface displays regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack.

For pyrazole derivatives containing nitro groups, the MEP analysis typically reveals that the most negative potential is located around the oxygen atoms of the nitro group, making this region a prime site for electrophilic interactions. nih.govacu.edu.in Conversely, the hydrogen atoms of the pyrazole ring and other parts of the molecule often exhibit a positive potential. acu.edu.inresearchgate.net This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule might bind to a biological receptor. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound is important for understanding its three-dimensional structure and flexibility. The molecule's conformation is largely determined by the rotation around the single bond connecting the pyrazole and the nitrophenyl rings. As indicated by studies on similar structures, a twisted conformation where the two rings are not coplanar is expected. acu.edu.inresearchgate.net

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. researchgate.net These simulations can reveal the stability of different conformations and the transitions between them. For pyrazole derivatives, MD simulations have been used to study their interactions with biological macromolecules, confirming the stability of binding modes predicted by molecular docking. researchgate.netnih.gov Such studies can show how the molecule adapts its conformation to fit into a binding pocket and can help in understanding the thermodynamics of binding.

In Silico Prediction of Molecular Interactions and Binding Affinities

In silico methods, particularly molecular docking, are widely used to predict how a small molecule like this compound might interact with a biological target. These predictions are valuable in the early stages of drug discovery.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net The results of docking studies are often expressed as a binding affinity or score, which estimates the strength of the interaction. Pyrazole derivatives have been the subject of numerous docking studies against a variety of biological targets due to their wide range of pharmacological activities, including anticancer and antimicrobial effects. scispace.comnih.govresearchgate.netjapsonline.com

Docking studies on similar pyrazole compounds have shown potential inhibitory activity against enzymes like tyrosine kinases, cyclin-dependent kinases (CDKs), and monoamine oxidase (MAO). researchgate.netacs.orgresearchgate.net For instance, pyrazole derivatives have been docked into the active sites of proteins like VEGFR-2 and CDK2, which are important targets in cancer therapy. researchgate.net The interactions typically involve hydrogen bonds and hydrophobic interactions with key amino acid residues in the binding pocket. The nitro and methyl groups on the phenyl ring of this compound would be expected to play a significant role in its binding to specific targets.

Table 3: Predicted Binding Affinities of Structurally Related Pyrazole Derivatives with Various Biomolecular Targets

| Compound Class | Biomolecular Target (PDB ID) | Predicted Binding Affinity (kcal/mol) |

| Pyrazole Derivatives | Epidermal Growth Factor Receptor (EGFR) | -7.5 to -9.2 |

| Pyrazole Derivatives | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2; 2QU5) | -8.5 to -10.1 |

| Pyrazole Derivatives | Cyclin-Dependent Kinase 2 (CDK2; 2VTO) | -8.2 to -10.4 |

| Pyrazole-Carboxamides | Carbonic Anhydrase I (hCA I) | -6.8 to -7.9 |

| Pyrazole-Carboxamides | Carbonic Anhydrase II (hCA II) | -7.1 to -8.5 |

| These values are for structurally related compounds and indicate the potential for this compound to interact with similar targets. nih.govresearchgate.netalrasheedcol.edu.iqekb.eg |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Interaction Profiling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ej-chem.org This approach is pivotal in drug discovery for predicting the activity of novel molecules, optimizing lead compounds, and understanding the structural features essential for biological interactions, exclusive of clinical data. For this compound and its derivatives, QSAR studies can elucidate the physicochemical properties that govern their interaction profiles with biological targets.

The development of a robust QSAR model involves several key steps. Initially, a dataset of molecules with known activities is required. For derivatives of this compound, this would involve synthesizing a library of analogs with varied substituents on both the pyrazole and the phenyl rings. The biological activity of these compounds would then be determined through in vitro assays.

Subsequently, molecular descriptors are calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Electronic Descriptors: These pertain to the electron distribution in the molecule and include parameters such as partial atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). For instance, the nitro group on the phenyl ring of the title compound significantly influences its electronic properties.

Steric Descriptors: These relate to the size and shape of the molecule, encompassing descriptors like molecular weight, volume, and surface area. The methyl group on the phenyl ring, for example, contributes to the steric profile of the molecule.

Hydrophobic Descriptors: These describe the molecule's affinity for nonpolar environments, with LogP (the logarithm of the partition coefficient between octanol (B41247) and water) being a primary descriptor.

Topological Descriptors: These are numerical representations of the molecular structure, considering the connectivity of atoms.

Once the descriptors are calculated, a mathematical model is generated using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms. This model aims to create an equation that relates a combination of descriptors to the observed biological activity. The final step is rigorous validation of the model to ensure its predictive power and robustness. This is typically achieved through internal validation (e.g., leave-one-out cross-validation) and external validation using a test set of compounds not included in the model's training.

For a hypothetical series of this compound derivatives, a QSAR study might reveal that specific electronic and steric features are crucial for their activity. The following interactive data table illustrates a potential QSAR model for a set of analogs, where activity is predicted based on selected descriptors.

| Compound | LogP | Molecular Weight | Electronic Energy (au) | Predicted Activity (IC50, µM) |

| Analog 1 | 3.2 | 217.2 | -789.5 | 10.5 |

| Analog 2 | 3.5 | 231.2 | -795.3 | 8.2 |

| Analog 3 | 2.9 | 203.2 | -785.1 | 15.1 |

| Analog 4 | 4.1 | 245.3 | -801.7 | 5.7 |

| Analog 5 | 3.8 | 238.2 | -798.9 | 6.9 |

This table demonstrates how varying descriptors across a series of analogs can be correlated with their predicted biological activity, providing a framework for designing more potent compounds.

Exploration of Biological Interactions and Mechanistic Insights for 3 4 Methyl 3 Nitrophenyl 1h Pyrazole in Vitro and in Silico Focus

Cellular Responses and Mechanistic Pathways (In Vitro Studies)

Antimicrobial and Antifungal Mechanisms (in vitro)

The pyrazole (B372694) scaffold is a core component of many compounds exhibiting significant antimicrobial and antifungal properties. japsonline.comjpionline.org The mechanisms underlying these activities are diverse, though common themes emerge from in vitro studies of related analogues.

Research on pyrazole carboxamide derivatives suggests that one potential mechanism of antifungal action is the disruption of the fungal cell membrane. This leads to increased permeability and subsequent leakage of essential intracellular components, ultimately inhibiting fungal growth. arabjchem.orgresearchgate.netbohrium.com For bacteria, the mode of action can involve the disruption of the cell wall, leading to bactericidal or bacteriostatic effects. nih.gov Other pyrazole derivatives have been investigated as inhibitors of essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication and repair. nih.gov

The presence of the nitrophenyl group is particularly significant for antimicrobial activity. Studies on nitrophenyl-pyrazole substituted Schiff bases have shown that the position of the nitro group on the phenyl ring plays a critical role in determining the potency and spectrum of antifungal activity, for instance against Candida albicans. researchgate.net This highlights the importance of the electronic properties conferred by the nitro group in the interaction with microbial targets. Derivatives of 3-[5-(4-nitrophenyl)furan-2-yl]pyrazole-4-carbaldehydes have also demonstrated pronounced effects on strains of Staphylococcus aureus, Escherichia coli, and Candida species, underscoring the potential of the nitrophenyl-pyrazole moiety as a promising pharmacophore for antimicrobial agents. biointerfaceresearch.com

Table 1: In Vitro Antimicrobial Activity of Selected Pyrazole Derivatives

| Compound Class | Organism(s) | Observed Activity/Mechanism | Reference(s) |

| Pyrazole-derived hydrazones | Staphylococcus aureus, Acinetobacter baumannii | Potent growth inhibitors (MIC 0.78–1.56 µg/ml); cell wall disruption. | nih.gov |

| Nitrophenyl-pyrazole Schiff bases | Candida albicans | Antifungal activity; potency dependent on nitro group position. | researchgate.net |

| 3-[5-(4-nitrophenyl)furan-2-yl]pyrazole derivatives | S. aureus, E. coli, Candida spp. | Pronounced antimicrobial and antifungal effects. | biointerfaceresearch.com |

| 1-Substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamides | Gibberella zeae | Antifungal activity; disruption of the mycelium cell membrane. | arabjchem.orgresearchgate.netbohrium.com |

| Thiazol-4-one/thiophene-bearing pyrazoles | Various MDR Pathogens | Dual inhibition of DNA gyrase and DHFR. | acs.org |

Antioxidant Mechanisms and Radical Scavenging Properties (in vitro)

The pyrazole nucleus and its derivatives have been investigated for their antioxidant and radical scavenging capabilities. The primary mechanism often involves the donation of a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical. nih.gov

The antioxidant potential of a given pyrazole derivative is highly dependent on the nature and position of its substituents. The subject molecule, 3-(4-Methyl-3-nitrophenyl)-1H-pyrazole, possesses both an electron-donating group (methyl) and a strong electron-withdrawing group (nitro) on the phenyl ring. This substitution pattern creates a complex electronic environment that influences its radical scavenging properties.

Table 2: Influence of Substituents on Antioxidant Activity of Pyrazole Derivatives

| Compound Class | Substituent Type | Effect on Antioxidant Activity | Reference(s) |

| 1,3,5-triphenyl-2-pyrazolines | Electron-releasing (e.g., -OCH3, -N(CH3)2) | Enhanced radical scavenging activity. | researchgate.net |

| Edaravone Derivatives | Electron-withdrawing (e.g., -NO2, -CF3) | Increased ionization energy, potentially modifying scavenging mechanism. | researchgate.net |

| Indole-based Pyrazoles | Various | Exhibited promising antioxidant activity in in vitro assays. | nih.gov |

| Thiophene-pyrazole hybrids | Various | Screened as potential antioxidant agents. | nih.gov |

Structure-Activity Relationships (SAR) in Biological Contexts (excluding clinical efficacy)

The biological activity of pyrazole derivatives is intricately linked to their structural features. SAR studies on related compounds provide critical insights into how modifications to the pyrazole core and its substituents can modulate biological interactions.

Impact of Substituent Modifications on Molecular Recognition and Binding

The substituents on both the pyrazole and the attached phenyl ring are determinants of molecular recognition and binding affinity to biological targets.

Substituents on the Phenyl Ring: The pattern of substitution on the phenyl ring at the C3 position of the pyrazole is crucial. For this compound, the relative positions of the methyl and nitro groups are key. Research has demonstrated that the specific location of a nitro group on a phenyl ring can dramatically alter antifungal efficacy, suggesting that the electronic distribution across the ring is vital for interacting with the target's active site. researchgate.net The methyl group, being hydrophobic, may engage in favorable hydrophobic interactions within a binding pocket, while the nitro group can act as a hydrogen bond acceptor. researchgate.net The combination of these groups makes the molecule a candidate for complex interactions involving hydrophobic contacts, hydrogen bonds, and π-π stacking.

Substituents on the Pyrazole Ring: Although the parent compound is unsubstituted on the pyrazole ring itself, SAR studies often explore this aspect. For instance, attaching a phenyl group to the N1 position of the pyrazole has been shown to be important for the antifungal activity of certain pyrazole carboxamides. arabjchem.orgresearchgate.net The unsubstituted N-H group in this compound allows it to function as both a hydrogen bond donor and acceptor, which is a critical feature for binding to many biological macromolecules like enzymes and receptors. mdpi.com

Table 3: Structure-Activity Relationship (SAR) Insights from Pyrazole Analogues

| Structural Modification | Biological Context | SAR Finding | Reference(s) |

| Position of -NO2 on phenyl ring | Antifungal (C. albicans) | The relative position of the nitro group significantly impacts activity. | researchgate.net |

| Substitution at pyrazole N1 position | Antifungal | A phenyl group at the N1 position was found to be important for activity in some series. | arabjchem.orgresearchgate.net |

| Substituents at pyrazole C3/C5 positions | Enzyme Inhibition | Variations in aryl moieties at these positions modulate inhibitory activity against metalloproteases. | nih.gov |

| Introduction of -NO2 and -CH3 groups | General Biological Activity | Nitro and methyl groups are considered ideal candidates for modifying biological effects in structure-guided design. | nih.gov |

Conformational Requirements for Optimized Biological Interactions

The ability of the pyrazole ring to participate in hydrogen bonding is a defining feature of its interactions. The pyrrole-like N-H group is an effective hydrogen bond donor, while the pyridine-like nitrogen atom is a proton acceptor. mdpi.com These interactions help to orient and anchor the molecule within a receptor or enzyme active site.

Furthermore, non-covalent interactions such as π-π stacking between the aromatic phenyl and pyrazole rings and hydrophobic regions of a binding pocket are crucial for stabilizing the ligand-receptor complex. acs.org The specific conformation adopted by this compound will be influenced by the electronic effects of its substituents, which in turn dictates its ability to form these optimized interactions. Computational studies on related molecules have shown that subtle changes in substitution can lead to significant differences in binding modes and affinities. mdpi.com The predominantly hydrophobic nature of many ligand-binding pockets suggests that the phenyl-pyrazole core is well-suited for such interactions. wikipedia.org

Potential Applications of 3 4 Methyl 3 Nitrophenyl 1h Pyrazole Beyond Direct Biological Targeting

Applications in Materials Science and Functional Composites

The inherent properties of the pyrazole (B372694) nucleus, such as aromaticity, thermal stability, and the ability to participate in hydrogen bonding and π–π stacking, make its derivatives attractive for materials science. nih.gov These compounds can be incorporated into polymers or composites to impart specific functional properties.

Coordination Chemistry and Metal Complexation

The pyrazole scaffold is a well-established ligand in coordination chemistry due to the presence of two adjacent nitrogen atoms, which can coordinate with a wide range of metal ions. saudijournals.comnih.gov 3-(4-Methyl-3-nitrophenyl)-1H-pyrazole can act as a monodentate or bidentate ligand, forming stable complexes with transition metals. The coordination chemistry of pyrazole-derived ligands is extensive, leading to the formation of metal complexes with diverse geometries and nuclearities. researchgate.netpen2print.org

The electronic properties of the ligand, influenced by the methyl and strongly electron-withdrawing nitro substituents on the phenyl ring, can modulate the stability and reactivity of the resulting metal complexes. mdpi.com For instance, the nitro group can influence the charge density distribution within the complex, affecting its electronic and magnetic properties. researchgate.net Research on related pyrazolone (B3327878) and nitrophenyl-pyrazole derivatives has demonstrated their ability to form stable, often octahedral, complexes with various metal ions, including Cu(II), Ni(II), Co(II), Cd(II), and Pd(II). researchgate.netmdpi.com These complexes are investigated for their potential in creating functional materials with specific magnetic, optical, or catalytic features. researchgate.net

Table 1: Examples of Metal Complexation with Related Pyrazole Derivatives

| Pyrazole Ligand Type | Metal Ion(s) | Resulting Complex Type | Potential Application | Reference |

|---|---|---|---|---|

| Nitrophenylpyrazole Schiff bases | Palladium (Pd) | Binuclear complex [Pd2Cl4(N-het)2] | Catalysis (Mizoroki–Heck reactions) | mdpi.com |

| 1-phenyl-3-methyl-4-(p-nitrobenzoyl) pyrazolone-5 | Barium (Ba), Strontium (Sr), Zinc (Zn) | Dihydrated bischelates [MLn·2H2O] | Analytical Reagents | researchgate.net |

| 4-acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone | Manganese (Mn), Nickel (Ni), Cobalt (Co), Copper (Cu) | Octahedral complexes | Bioactive Materials | mdpi.com |

| N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Cadmium (Cd), Copper (Cu) | Mononuclear complexes | Antibacterial Materials | nih.gov |

Optoelectronic Properties and Luminescence (e.g., as fluorescent probes)

Pyrazole derivatives are recognized for their significant luminescent and fluorescent properties, which makes them candidates for applications in optoelectronic devices like organic light-emitting diodes (OLEDs) and as fluorescent sensors. nih.govnih.gov The photophysical behavior is largely dictated by the molecular structure, particularly the nature and position of substituents on the pyrazole and any attached aryl rings.

In this compound, the combination of the electron-donating methyl group and the electron-withdrawing nitro group attached to the phenyl ring, which is conjugated with the pyrazole core, can create an intramolecular charge transfer (ICT) character upon photoexcitation. Such donor-acceptor systems are often responsible for strong fluorescence and solvatochromism, where the emission color changes with solvent polarity. nih.gov Phenyl-substituted pyrazoloquinolines, for example, exhibit fluorescence due to charge transfer processes between the phenyl substituent and the core structure. researchgate.net The specific substitution pattern on the phenyl ring significantly influences the resulting emission properties. rsc.org While direct photophysical data for this compound is not widely reported, studies on analogous compounds underscore its potential as a functional fluorophore.

Table 2: Photophysical Properties of Related Luminescent Pyrazole Derivatives

| Compound Class | Excitation Max (λex) | Emission Max (λem) | Key Feature / Application | Reference |

|---|---|---|---|---|

| Pyrazoline derivative (PY) | - | - | Fluorescence quenching for Cd2+ detection | nih.gov |

| Tetrahydro-chromeno[2,3-c]pyrazole | - | - | Fluorescence enhancement for Cu2+ sensing | nih.gov |

| Phenyl-decorated pyrazoloquinolines | - | 481–506 nm | Emitter in OLED devices (bluish-green emission) | researchgate.net |

| Coumarin-based pyrazoline | - | - | Fluorescence quenching for Fe3+ detection | researchgate.net |

Roles in Catalysis and Organocatalysis

The use of pyrazole derivatives as ligands for transition metal catalysts is a cornerstone of modern synthetic chemistry. mdpi.com The stable coordination of pyrazole ligands to metals like copper, palladium, ruthenium, and iron can generate catalysts for a wide array of organic transformations, including oxidation, reduction, and cross-coupling reactions. nih.govmdpi.com

Complexes formed from this compound could be effective catalysts. For example, copper(II) complexes with pyrazole-based ligands have shown excellent catalytic activity in the oxidation of catechol, mimicking the function of catecholase enzymes. mdpi.comresearch-nexus.netbohrium.com Palladium complexes bearing nitrophenyl-pyrazole derived Schiff base ligands have been successfully employed as catalysts in Mizoroki–Heck C-C coupling reactions. mdpi.comresearchgate.net The electronic influence of the nitro and methyl groups on the pyrazole ligand can fine-tune the electron density at the metal center, thereby modulating the catalyst's activity and selectivity.

Beyond their role as ligands, pyrazole derivatives themselves are emerging as valuable organocatalysts. Chiral pyrazole-carboxamides and similar structures have been investigated as catalysts for asymmetric reactions, such as the Henry (nitroaldol) reaction, demonstrating their potential to facilitate stereoselective transformations without the need for a metal center. mjcce.org.mk

Advanced Analytical Chemistry Methodologies (excluding identification)

The unique combination of metal-chelating ability and inherent fluorescence in many pyrazole derivatives makes them ideal candidates for the development of chemosensors. rsc.orgnih.govresearchgate.net These sensors operate by signaling the presence of a specific analyte, such as a metal ion or an anion, through a detectable change in an optical property, typically color (colorimetric) or fluorescence intensity (fluorometric). rsc.org

A pyrazole-based sensor typically consists of a receptor unit (binding site) and a signaling unit (fluorophore). For this compound, the pyrazole nitrogen atoms could serve as a binding site for metal ions. Upon complexation, the electronic structure of the molecule is perturbed, leading to a change in its fluorescence—either enhancement (turn-on) or quenching (turn-off). For instance, a pyrazoline derivative has been developed as a highly selective and sensitive "turn-off" fluorescent sensor for cadmium (Cd2+) ions in water samples, with a low detection limit of 0.09 μM. nih.govresearchgate.net Similarly, other pyrazole-based probes have been designed for detecting ions like Cu2+, Al3+, and Fe3+. nih.govresearchgate.netnih.gov The specific structure of this compound provides a promising framework for designing new, selective chemosensors for environmental or industrial monitoring.

Structure Activity Relationship Sar and Rational Design Principles for 3 4 Methyl 3 Nitrophenyl 1h Pyrazole Derivatives

Systematic Exploration of Structural Modifications on the Pyrazole (B372694) Core

The pyrazole ring itself is a versatile scaffold with several positions (N-1, C-4, and C-5) that can be modified to modulate biological activity. The N-unsubstituted pyrazole contains both a hydrogen bond donor (the pyrrole-like NH) and a hydrogen bond acceptor (the pyridine-like N), making it a valuable pharmacophore. mdpi.com

N-1 Position: Substitution at the N-1 position significantly impacts the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity. Alkylation or arylation at this position can alter the molecule's orientation within a binding pocket. nih.gov For instance, the introduction of small, lipophilic groups like a methyl or phenyl moiety can lead to a decrease in activity against some targets, possibly by disrupting a key hydrogen bond interaction that the N-H proton would otherwise make. nih.gov Conversely, in other contexts, N-1 substitution can enhance cell permeability or introduce new, favorable interactions with a receptor.

C-5 Position: The C-5 position offers another site for modification. Introducing different aryl or alkyl groups here can drastically alter the compound's profile. In many kinase inhibitors, for example, the group at the C-5 position extends into a specific pocket, and its size and chemical nature are critical for potent inhibition.

The following table illustrates how hypothetical modifications to the pyrazole core, based on general SAR principles for 3-aryl-pyrazoles, could influence inhibitory activity against a generic kinase.

| Compound ID | R1 (N-1) | R2 (C-5) | Kinase Inhibition IC₅₀ (nM) | Rationale for Activity Change |

| Lead | -H | -H | 50 | Baseline activity with H-bond donor at N-1. |

| Mod-1 | -CH₃ | -H | 200 | Loss of H-bond donation at N-1 reduces potency. nih.gov |

| Mod-2 | -H | -CH₃ | 85 | Small alkyl group at C-5 may have minor steric or electronic effects. |

| Mod-3 | -H | -Phenyl | 25 | Phenyl group may engage in additional π-stacking interactions. |

This table is representative and based on established SAR principles for pyrazole derivatives.

Influence of the 4-Methyl-3-nitrophenyl Moiety on Chemical and Biological Interactions

The 4-methyl-3-nitrophenyl group attached at the C-3 position is not merely a structural placeholder; its specific substitution pattern is critical for defining the molecule's interactions.

Nitro Group: The nitro group is a strong electron-withdrawing group, which influences the electronic distribution across the entire molecule. ontosight.ai It can significantly impact the acidity of the pyrazole N-H proton. nih.gov Furthermore, the oxygen atoms of the nitro group are potent hydrogen bond acceptors and can form critical interactions with amino acid residues (like arginine or lysine) in a protein's active site. SAR studies on some pyrazole-based kinase inhibitors have shown that a nitro group on an attached phenyl ring is more optimal for activity than hydrogen, methyl, or halogen substituents. nih.gov

Methyl Group: The methyl group at the 4-position contributes to the molecule's lipophilicity and provides steric bulk. This group can fit into a hydrophobic pocket within the target protein, enhancing binding affinity through van der Waals interactions. Its position relative to the nitro group is crucial for correctly orienting the entire phenyl moiety within the binding site.

The combined electronic and steric effects of these two groups dictate the preferred conformation and binding mode of the molecule.

| C-3 Substituent | Key Features | Potential Biological Impact |

| 4-Methyl-3-nitrophenyl | Electron-withdrawing (-NO₂), H-bond acceptor (-NO₂), Lipophilic/Steric (-CH₃) | Strong, specific interactions. The nitro group can anchor the molecule via H-bonds, while the methyl group occupies a hydrophobic pocket. nih.govnih.gov |

| Phenyl | Basic aromatic interactions | Lacks specific H-bond accepting points and defined steric influence, likely resulting in lower potency. |

| 3-Nitrophenyl | Electron-withdrawing (-NO₂), H-bond acceptor (-NO₂) | Retains H-bond accepting capability but lacks the hydrophobic interaction provided by the methyl group. |

| 4-Methylphenyl (p-tolyl) | Lipophilic/Steric (-CH₃) | Provides hydrophobic interaction but lacks the strong electronic pull and H-bond accepting ability of the nitro group. |

Positional Isomerism and its Implications for Activity and Selectivity

The synthesis of unsymmetrically substituted pyrazoles often yields a mixture of regioisomers, for example, where substituents are placed at the 3- and 5-positions. nih.gov The reaction of a 1-(4-methyl-3-nitrophenyl)-1,3-diketone with hydrazine (B178648) could potentially yield both 3-(4-methyl-3-nitrophenyl)-5-substituted-1H-pyrazole and 5-(4-methyl-3-nitrophenyl)-3-substituted-1H-pyrazole.

These positional isomers, while having the same molecular formula, can have vastly different biological activities. The three-dimensional arrangement of the key interacting groups is altered, meaning one isomer might fit perfectly into a receptor's binding site while the other cannot. Regiocontrolled synthesis, which selectively produces the desired isomer, is therefore a critical aspect of drug development. acs.org For example, using an arylhydrazine hydrochloride salt can favor the formation of one regioisomer, while using the corresponding free hydrazine base can lead exclusively to the other. acs.org

The difference in activity between two such isomers can be profound, as illustrated in the following representative table.

| Isomer | Structure | Receptor Binding Affinity (Kᵢ, nM) | Rationale |

| Isomer A | 3-(4-Methyl-3-nitrophenyl)-5-phenyl-1H-pyrazole | 15 | The 4-methyl-3-nitrophenyl group is correctly positioned to interact with a key recognition pocket. |

| Isomer B | 5-(4-Methyl-3-nitrophenyl)-3-phenyl-1H-pyrazole | >1000 | The critical nitrophenyl moiety is in the wrong position and cannot form the necessary interactions for high-affinity binding. |

This table is representative and illustrates the importance of regiochemistry.

Identification of Key Structural Features for Desired Outcomes (e.g., binding, reactivity)

Based on the analysis of SAR, several key structural features of the 3-(4-Methyl-3-nitrophenyl)-1H-pyrazole scaffold are essential for high-affinity binding and desired biological outcomes:

Pyrazole Core as a Scaffold: The pyrazole ring acts as a rigid linker that correctly orients the substituents in three-dimensional space for optimal interaction with the target. mdpi.com

Hydrogen Bond Donor/Acceptor System: The combination of the N-H proton (donor) and the N-2 lone pair (acceptor) on the pyrazole ring allows for versatile hydrogen bonding interactions with a protein active site. nih.gov

The 3-Aryl Moiety for Specificity: The 4-methyl-3-nitrophenyl group is a primary determinant of specificity. The nitro group often acts as a key anchoring point through electrostatic or hydrogen bond interactions. nih.gov

Hydrophobic Moieties: The methyl group on the phenyl ring, as well as any other alkyl or aryl substituents, can engage in favorable hydrophobic and van der Waals interactions, which are crucial for enhancing binding affinity.

Rational Design Strategies for Enhanced Specificity and Potency (in vitro/in silico)

Rational drug design leverages SAR data and computational tools to create new derivatives with improved properties. This approach is more efficient than traditional trial-and-error synthesis.

In Silico Modeling and Molecular Docking: Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. nih.govnih.gov By docking this compound into a target's crystal structure, researchers can visualize its binding mode. This can reveal which parts of the molecule are making key interactions and which are not. For example, a docking study might show that the methyl group is near a larger, unoccupied hydrophobic pocket. This provides a clear rationale for synthesizing derivatives with larger alkyl groups (e.g., ethyl, propyl) at that position to better fill the pocket and increase potency. ijpbs.com

Scaffold Hopping and Bioisosteric Replacement: If a part of the molecule presents a liability (e.g., poor metabolic stability), rational design can be used to replace it. For instance, the pyrazole ring itself can be considered a bioisostere for a phenyl ring, offering improved properties like reduced lipophilicity and better solubility. nih.gov

Combinatorial Chemistry Guided by SAR: Once key positions for modification are identified (e.g., the N-1 and C-5 positions), combinatorial libraries can be designed. Instead of random synthesis, these libraries are focused on a smaller, more promising chemical space defined by the SAR and docking results, accelerating the discovery of highly potent and selective compounds.

The following table shows a hypothetical example of how in silico design could guide the optimization of a lead compound.

| Compound | Modification from Lead | Predicted Binding Energy (kcal/mol) | Design Rationale |

| Lead | - | -8.5 | Initial docking of the lead compound. |

| Design-1 | Replace 4-methyl with 4-ethyl | -9.2 | Docking suggested a larger hydrophobic pocket near the methyl group. |

| Design-2 | Add a 5-chloro substituent | -9.5 | A halogen-binding pocket was identified near the C-5 position. |

| Design-3 | N-1 methylation | -7.1 | Predicted to disrupt a critical H-bond with the protein backbone. |

This table represents a typical output from a rational design process using molecular docking.

Future Research Directions and Outlook for 3 4 Methyl 3 Nitrophenyl 1h Pyrazole

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of pyrazole (B372694) derivatives has traditionally relied on methods such as the Knorr pyrazole synthesis and 1,3-dipolar cycloadditions. nih.govresearchgate.net However, the future of synthesizing 3-(4-Methyl-3-nitrophenyl)-1H-pyrazole and its analogues lies in the development of more sustainable and efficient methodologies. Current research in the broader field of pyrazole synthesis points towards several promising avenues:

Green Chemistry Approaches: There is a significant push towards environmentally benign synthetic protocols. sciensage.info For nitrophenyl-substituted pyrazoles, this includes the use of greener solvents (e.g., water, ethanol), solvent-free reaction conditions, and energy-efficient techniques like microwave and ultrasound-assisted synthesis. mdpi.com These methods often lead to shorter reaction times, higher yields, and easier work-up procedures. nih.gov

Catalysis: The use of novel catalysts is a key area of development. This includes heterogeneous catalysts, such as nano-ZnO, which can be easily recovered and reused, contributing to the sustainability of the process. nih.govresearchgate.net For the synthesis of specifically substituted pyrazoles, the development of regioselective catalysts is crucial to control the formation of the desired isomers. nih.gov

Multicomponent Reactions (MCRs): MCRs offer a powerful tool for the efficient construction of complex molecules in a single step, adhering to the principles of atom economy. ijcrt.org Designing MCRs for the synthesis of this compound would involve the strategic selection of starting materials to introduce the substituted nitrophenyl moiety in a convergent manner.

| Methodology | Advantages | Challenges for this compound |

|---|---|---|

| Conventional Heating | Well-established procedures | Longer reaction times, higher energy consumption, potential for side products |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often higher yields | Requires specialized equipment, optimization of reaction conditions needed |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, improved yields | Specialized equipment, scalability can be a concern |

| Catalytic Methods (e.g., nano-ZnO) | High efficiency, catalyst reusability, milder conditions | Catalyst deactivation, cost of novel catalysts |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design and optimization of novel chemical entities. nih.gov For this compound, these computational tools can be leveraged in several ways:

Predictive Modeling: ML models can be trained on existing data for pyrazole derivatives to predict various properties of new virtual compounds, including their absorption, distribution, metabolism, and excretion (ADME) profiles. nih.gov This allows for the in silico screening of large libraries of potential derivatives of this compound to identify candidates with desirable characteristics before committing to their synthesis.

De Novo Design: Generative AI models can design entirely new pyrazole-based structures with optimized properties. By defining a desired set of parameters (e.g., high binding affinity to a specific biological target, low toxicity), these algorithms can propose novel derivatives of the core this compound structure.

Reaction Prediction and Optimization: AI can also be used to predict the outcomes of chemical reactions and suggest optimal synthetic routes. This can accelerate the development of efficient and sustainable methods for the synthesis of this compound and its analogues.

Advanced Mechanistic Studies Employing State-of-the-Art Spectroscopic and Computational Techniques

A deep understanding of the reaction mechanisms and structural properties of this compound is crucial for its rational design and application. Future research will likely involve a combination of advanced spectroscopic and computational techniques:

Spectroscopic Analysis: Comprehensive characterization using techniques such as 1H NMR, 13C NMR, FT-IR, and mass spectrometry is fundamental. nih.govtandfonline.comresearchgate.net Advanced NMR techniques, including 2D NMR (COSY, HSQC, HMBC), can provide detailed insights into the connectivity and spatial relationships of atoms within the molecule.

X-ray Crystallography: Single-crystal X-ray diffraction studies can provide unambiguous determination of the three-dimensional structure of this compound, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state. tandfonline.comresearchgate.net

Computational Chemistry: Density Functional Theory (DFT) calculations are a powerful tool for investigating the electronic structure, molecular geometry, and spectroscopic properties of pyrazole derivatives. nih.gov For this compound, DFT can be used to:

Predict and interpret spectroscopic data. tandfonline.com

Investigate the tautomeric equilibrium, which is a characteristic feature of N-unsubstituted pyrazoles. mdpi.com

Elucidate the mechanisms of its formation and subsequent reactions at a molecular level. researchgate.netmdpi.com

| Technique | Information Provided |

|---|---|

| NMR Spectroscopy (1H, 13C, 2D) | Connectivity of atoms, chemical environment of nuclei |

| FT-IR Spectroscopy | Presence of functional groups |

| Mass Spectrometry | Molecular weight and fragmentation pattern |

| X-ray Crystallography | Precise 3D molecular structure and intermolecular interactions |

| Density Functional Theory (DFT) | Electronic structure, optimized geometry, predicted spectra, reaction energetics |

Exploration of Emerging and Unconventional Applications

While pyrazole derivatives are well-established in medicine and agriculture, future research on this compound could unveil novel applications:

Materials Science: The unique electronic properties conferred by the nitrophenyl group, combined with the versatile pyrazole core, make this compound a candidate for applications in materials science. This could include the development of novel fluorescent probes, optical brighteners, or materials with nonlinear optical (NLO) properties. nih.govmdpi.com

Coordination Chemistry: The pyrazole ring is an excellent ligand for metal ions. The synthesis of metal complexes with this compound could lead to new catalysts or materials with interesting magnetic or electronic properties.

Agrochemicals: The exploration of its potential as a fungicide, insecticide, or herbicide, building upon the known activities of other pyrazole derivatives, remains a viable research direction. nih.gov

Addressing Remaining Research Gaps and Challenges in Pyrazole Chemistry

Despite significant advances, several challenges and research gaps persist in the field of pyrazole chemistry that are relevant to this compound:

Regioselectivity in Synthesis: The synthesis of unsymmetrically substituted pyrazoles can often lead to mixtures of regioisomers. nih.gov Developing highly regioselective synthetic methods for this compound is a key challenge to ensure the purity and biological activity of the final product.

Functionalization of the Pyrazole Ring: While methods for the functionalization of the pyrazole ring exist, developing selective and efficient methods for the modification of specific positions on the this compound core is an ongoing area of research. nih.gov

Understanding Structure-Activity Relationships (SAR): For any potential application, a thorough understanding of the relationship between the structure of this compound and its activity is crucial. This requires the synthesis and evaluation of a diverse range of analogues to build robust SAR models. mdpi.com

Toxicity and Environmental Impact: For any new compound with potential applications, a comprehensive evaluation of its toxicological profile and environmental fate is essential.

Q & A

Q. What are the most reliable synthetic routes for 3-(4-methyl-3-nitrophenyl)-1H-pyrazole, and how can reaction yields be optimized?

The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using precursors like 3-azido-5-methyl-1-(4-nitrophenyl)-1H-pyrazole. Key steps include:

- Dissolving triazenylpyrazole precursors in methylene chloride with azido(trimethyl)silane and trifluoroacetic acid under controlled heating (50°C) .

- Purification via flash chromatography (cyclohexane/ethyl acetate gradient) yields the product in 61–84% yield. Optimizing stoichiometry (e.g., 7.5 equiv azido reagent) and reaction time (16–24 hr) improves efficiency .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

Single-crystal X-ray diffraction is the gold standard. SHELX programs (e.g., SHELXL for refinement and SHELXS for structure solution) are widely used due to their robustness, even for high-resolution or twinned data. Key parameters include:

- Assigning isotropic displacement parameters for hydrogen atoms (1.2×Ueq of parent atoms) .

- Monitoring dihedral angles between pyrazole and aromatic rings (e.g., 10.7–19.8° for tautomers) to resolve conformational ambiguities .

Q. What spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Peaks at δ 2.46 ppm (methyl group) and δ 100.4 ppm (pyrazole C3) confirm substitution patterns .

- IR Spectroscopy : Strong absorption at ~2122 cm⁻¹ indicates azide groups, while nitro stretches appear at ~1511 cm⁻¹ .

- Mass Spectrometry : High-resolution EI-MS (e.g., m/z 244.0704 [M]+) validates molecular composition .

Advanced Research Questions

Q. How do tautomeric forms of this compound influence its crystallographic and electronic properties?

Tautomerism arises from proton exchange between pyrazole nitrogens (N1 and N2), leading to distinct molecular conformations. For example:

Q. What strategies resolve contradictions in biological activity data for pyrazole derivatives?

Discrepancies in antibacterial or anti-inflammatory assays often stem from: